molecular formula C16H19N3O3S B2772208 (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 955906-50-0

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2772208
CAS No.: 955906-50-0
M. Wt: 333.41
InChI Key: YAANYBGCUZZAFS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of various substituents on the thiazole ring . The substituents can greatly affect the biological outcomes of the compound . For example, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of this compound can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its structure. For instance, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds structurally similar to "(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were investigated for their potential as antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Antitubercular and Antifungal Activity

Further research has been conducted on the synthesis and evaluation of novel compounds for antitubercular and antifungal activity. For example, the synthesis of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives was carried out, and these compounds were tested for their antitubercular and antifungal efficacy. Some of these synthesized compounds displayed very good antitubercular and antifungal activities, highlighting their potential for further development as therapeutic agents (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).

Molecular Docking and DFT Studies

Molecular docking and density functional theory (DFT) studies are also a significant area of research application for these compounds. Such studies aim to understand the interaction between the synthesized compounds and biological targets, aiding in the rational design of molecules with enhanced biological activity. For instance, the synthesis, spectral characterization, DFT, and docking studies of similar thiazolyl and thiophenyl methanone derivatives were conducted to analyze their structural properties and potential antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Future Directions

The ethylamines seem to exhibit promising trypanocidal properties, although further optimization will be necessary to reduce their cytotoxicity and to develop a more drug-like profile . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-13-6-5-11(9-14(13)22-2)17-16-18-12(10-23-16)15(20)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAANYBGCUZZAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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